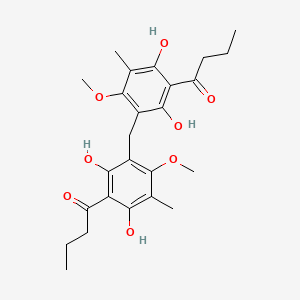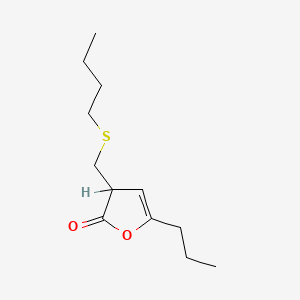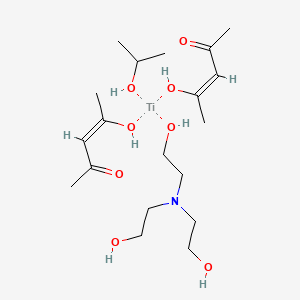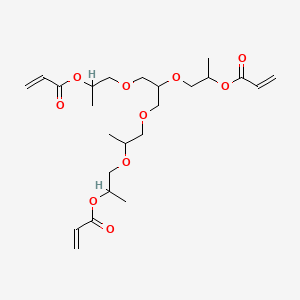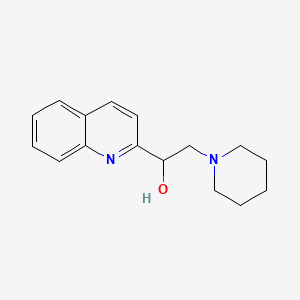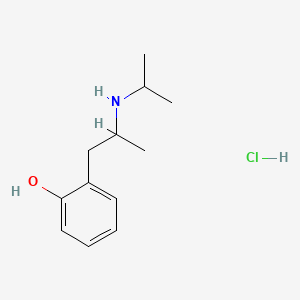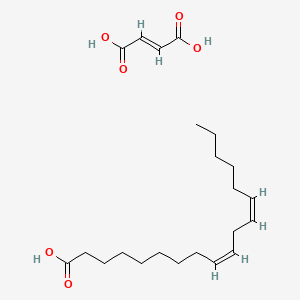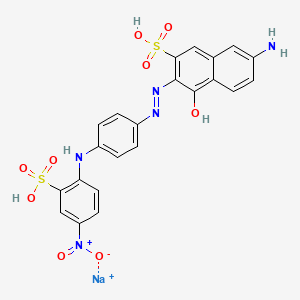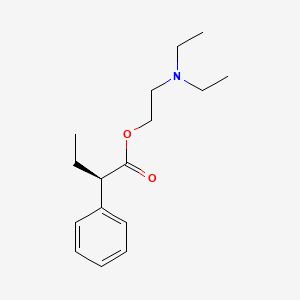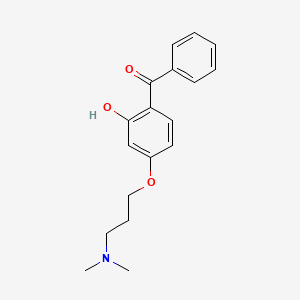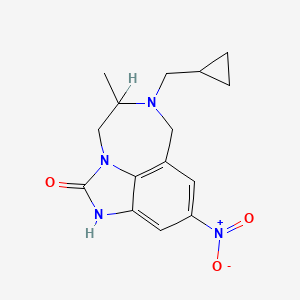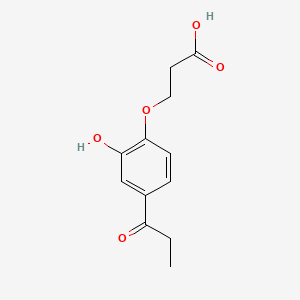
Propanoic acid, 3-(2-hydroxy-5-(1-oxopropyl)phenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-(2-hydroxy-5-(1-oxopropyl)phenoxy)- is an organic compound with a complex structure that includes a propanoic acid moiety and a phenoxy group substituted with hydroxy and oxopropyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(2-hydroxy-5-(1-oxopropyl)phenoxy)- typically involves the reaction of phenol derivatives with propanoic acid derivatives under controlled conditions. One common method includes the reaction of 2-hydroxy-5-(1-oxopropyl)phenol with propanoic acid in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can handle large volumes of reactants, making the process efficient and cost-effective. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3-(2-hydroxy-5-(1-oxopropyl)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxopropyl group can be reduced to form an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxopropyl group can produce an alcohol .
Applications De Recherche Scientifique
Propanoic acid, 3-(2-hydroxy-5-(1-oxopropyl)phenoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and rubber additives.
Mécanisme D'action
The mechanism of action of propanoic acid, 3-(2-hydroxy-5-(1-oxopropyl)phenoxy)- involves its interaction with specific molecular targets and pathways. The hydroxy and oxopropyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: This compound has a similar structure but with a methoxy group instead of an oxopropyl group.
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: This compound features a benzene ring with tert-butyl groups and a hydroxy group.
Uniqueness
Propanoic acid, 3-(2-hydroxy-5-(1-oxopropyl)phenoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
137150-49-3 |
|---|---|
Formule moléculaire |
C12H14O5 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
3-(2-hydroxy-4-propanoylphenoxy)propanoic acid |
InChI |
InChI=1S/C12H14O5/c1-2-9(13)8-3-4-11(10(14)7-8)17-6-5-12(15)16/h3-4,7,14H,2,5-6H2,1H3,(H,15,16) |
Clé InChI |
IWFMBEADTWZVJP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=C(C=C1)OCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


